2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2OS/c19-16(12-14-4-1-2-5-14)18-8-3-7-17(9-10-18)15-6-11-20-13-15/h14-15H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTIBWAUIKZRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the reaction of appropriate amines with cyclic ketones under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using cyclopentyl halides.
Formation of the Thiolan Ring: The thiolan ring is formed through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; typically carried out in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: The compound serves as a precursor in the synthesis of more complex organic molecules. Its structural components can be modified to create derivatives with enhanced properties.
- Catalyst Development: Due to its unique ring structures, it may be utilized in developing novel catalysts for organic reactions.
2. Biology:
- Biochemical Probes: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular mechanisms. This application is crucial for understanding metabolic pathways and drug interactions.
- Pharmacological Studies: The compound is being explored for its therapeutic effects, particularly in the development of new drugs targeting specific biological pathways. Preliminary studies suggest it may influence neurotransmitter systems or possess anti-inflammatory properties.
3. Medicine:
- Drug Development: Potential applications in creating new pharmaceutical agents that leverage its unique chemical properties. Research is ongoing to assess its efficacy and safety profiles .
- Therapeutic Uses: Early investigations indicate that it could have applications in treating neurological disorders or other conditions influenced by the central nervous system.
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves several steps:
| Step | Description |
|---|---|
| 1 | Formation of Diazepane Ring: Reaction of amines with cyclic ketones under acidic or basic conditions. |
| 2 | Introduction of Cyclopentyl Group: Alkylation using cyclopentyl halides. |
| 3 | Formation of Thiolan Ring: Cyclization involving sulfur-containing reagents. |
Industrial Production Methods
In industrial settings, the production process may be optimized through advanced techniques such as continuous flow reactors to enhance yield and purity. Automation is often employed to scale up production efficiently .
Chemical Reactions and Mechanisms
Types of Reactions:
- Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
- Substitution: The compound can undergo nucleophilic substitution reactions at the diazepane ring.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Aqueous or organic solvents |
| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |
| Substitution | Halides or amines | Polar solvents |
Uniqueness
The presence of both thiolan and diazepane rings distinguishes this compound from other compounds, conferring unique chemical and biological properties that make it valuable for research applications .
Mechanism of Action
The mechanism of action of 2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Analogs
| Compound Name | Substituent on Ethanone | Substituent on 1,4-Diazepane | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| 2-Cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (Target) | Cyclopentyl | Thiolan-3-yl | C₁₆H₂₆N₂OS | 294.46* | High lipophilicity, sulfur-rich |
| 2-(4-Ethoxyphenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (BK78974) | 4-Ethoxyphenyl | Thiolan-3-yl | C₁₉H₂₈N₂O₂S | 348.50 | Aromatic ether, polar O-atom |
| 1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-2-(thiophen-3-yl)ethan-1-one | Thiophen-3-yl | Thiolan-3-yl | C₁₅H₂₂N₂OS₂ | 310.50 | Dual sulfur heterocycles |
| 1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one (CID 61686366) | None (unsubstituted) | Piperidin-3-ylmethyl | C₁₃H₂₅N₃O | 239.36 | Basic piperidine moiety |
*Calculated based on molecular formula.
Key Observations:
- Lipophilicity : The cyclopentyl group in the target compound enhances lipophilicity compared to analogs with aromatic (e.g., 4-ethoxyphenyl) or polar (e.g., thiophene) substituents, which may improve blood-brain barrier penetration .
- Functional Diversity : Piperidine-substituted derivatives (e.g., CID 61686366) introduce basic nitrogen atoms, which could enhance solubility in acidic environments or enable salt formation (e.g., dihydrochloride salts) .
Key Insights:
- Agrochemical Potential: The thiolan-3-yl group is recurrent in fungicidal patents (e.g., ), suggesting the target compound may share pesticidal properties.
- Synergistic Effects : Hybrid structures combining sulfur-rich moieties (thiolan, thiophene) with diazepane flexibility may target multiple enzymatic pathways in pathogens or diseased cells .
Biological Activity
2-Cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one, identified by its CAS number 2320220-63-9, is a compound with a complex structure that has garnered interest in pharmacological research. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C16H28N2OS, with a molecular weight of approximately 296.4713 g/mol. The compound features a cyclopentyl group and a thiolan moiety linked through a diazepane structure, which contributes to its unique pharmacological properties.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. Notably, they may act as modulators of the histamine H3 receptor, which plays a significant role in regulating neurotransmitter release in the central nervous system. This modulation can influence cognitive functions and has implications for treating conditions such as schizophrenia and sleep disorders .
Pharmacological Effects
The compound exhibits several pharmacological effects:
- Cognitive Enhancement : By modulating histamine receptors, it may enhance cognitive functions and memory.
- Anxiolytic Properties : Potential anxiolytic effects have been observed in preliminary studies, suggesting its utility in anxiety disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound can influence neuronal activity and neurotransmitter release. For instance, it has been shown to increase the release of acetylcholine in certain neuronal cultures, which is crucial for memory and learning processes .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Cognitive Impairment Models : In animal models of cognitive impairment, compounds structurally related to this compound have shown promise in reversing deficits induced by scopolamine administration.
- Anxiety Models : In models assessing anxiety-like behavior, certain derivatives demonstrated reduced anxiety levels compared to control groups, supporting the potential anxiolytic properties of this class of compounds.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H28N2OS |
| Molecular Weight | 296.4713 g/mol |
| CAS Number | 2320220-63-9 |
| Purity | >95% (varies by supplier) |
| Biological Activity | Cognitive enhancement, anxiolytic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
